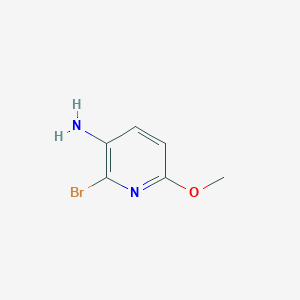

3-Amino-2-bromo-6-metoxipirimidina

Descripción general

Descripción

3-Amino-2-bromo-6-methoxypyridine is a compound that is closely related to various pyridine derivatives synthesized for pharmaceutical and chemical applications. Although the specific compound is not directly synthesized in the provided papers, the methods and structures of similar compounds offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multiple steps, including substitution, nitration, ammoniation, and oxidation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a regioselective reaction, methoxylation, and bromination steps to achieve the desired product with an overall yield of 67% . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine demonstrates a practical synthetic route with high regioselectivity and excellent yield . These methods could potentially be adapted for the synthesis of 3-amino-2-bromo-6-methoxypyridine by choosing appropriate starting materials and reaction conditions.

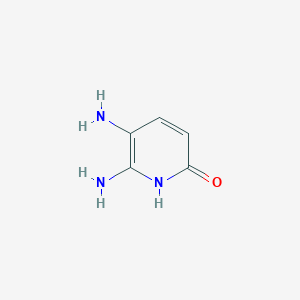

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine were studied using density functional methods, providing detailed information on the geometry and electronic properties of the molecule . This information is crucial for understanding the reactivity and potential applications of 3-amino-2-bromo-6-methoxypyridine.

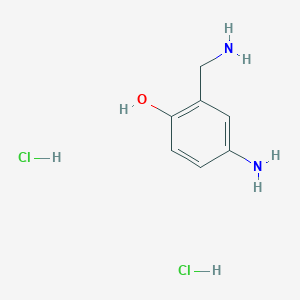

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including aminomethylation, acetylation, and reactions with nucleophiles. The aminomethylation of 3-hydroxy-6-methylpyridine derivatives has been investigated, showing that the reaction is directed primarily to position 6 of the pyridine ring . These findings suggest that the amino group in 3-amino-2-bromo-6-methoxypyridine could also participate in similar reactions, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as amino, bromo, and methoxy groups can affect the compound's solubility, boiling point, and stability. The experimental and theoretical study of 3-amino-2-bromopyridine provides insights into its vibrational frequencies and electronic properties, which are relevant for understanding the properties of 3-amino-2-bromo-6-methoxypyridine .

Aplicaciones Científicas De Investigación

Síntesis orgánica

La 3-Amino-2-bromo-6-metoxipirimidina se utiliza como materia prima e intermedio en la síntesis orgánica. Su estructura única la hace adecuada para la construcción de moléculas complejas, particularmente en la síntesis de compuestos heterocíclicos, que son prevalentes en muchos productos farmacéuticos .

Industria farmacéutica

En el campo farmacéutico, este compuesto sirve como bloque de construcción para crear ingredientes farmacéuticos activos (API). Sus grupos bromo y amino son sitios reactivos que pueden modificarse aún más para producir una amplia gama de compuestos medicinales .

Producción agroquímica

Este compuesto también es importante en la industria agroquímica. Se puede utilizar para sintetizar pesticidas, herbicidas y fungicidas. La presencia del grupo metoxilo puede ser ventajosa para aumentar la solubilidad de los agroquímicos, lo cual es crucial para su eficacia .

Campo de los colorantes

El compuesto también encuentra aplicación en el campo de los colorantes. Puede estar involucrado en la producción de colorantes para textiles y otros materiales. El átomo de bromo puede participar en varias reacciones de acoplamiento que son esenciales en la síntesis de tintes .

Mejora del rendimiento de los nanocristales

Un estudio reciente ha demostrado que la this compound se puede utilizar para pasivar nanocristales de FA0.8Cs0.2PbBr3 mediante un método de posprocesamiento, mejorando significativamente su rendimiento .

Ligando para la química de coordinación

Actúa como un ligando donador-aceptor que puede mejorar el enlace de coordinación de la piridina con metales como el plomo (Pb), lo cual es beneficioso en la ciencia de los materiales y la catálisis .

Mecanismo De Acción

Target of Action

3-Amino-2-bromo-6-methoxypyridine is primarily used as a ligand in the formation of nanocrystals . The compound’s primary target is the Pb2+ ion in the nanocrystal structure . The role of this target is to form a coordination bond with the pyridine group of the compound, which is crucial for the stability and performance of the nanocrystals .

Mode of Action

The compound interacts with its target through a donor-acceptor interaction . This interaction greatly enhances the coordination bond of pyridine-Pb2+, resulting in an improvement in the performance of the nanocrystals . The compound is introduced to passivate the nanocrystals by a post-processing method .

Biochemical Pathways

The compound’s interaction with pb2+ ions suggests it may play a role in the formation and stabilization of nanocrystals . These nanocrystals can be used in various applications, including light-emitting diodes (LEDs) and solar cells .

Result of Action

The introduction of 3-Amino-2-bromo-6-methoxypyridine results in an improvement in the performance of the nanocrystals . Specifically, it leads to a 95.99% photoluminescence quantum yield (PLQY) , a 6-month stability in solution , and a 26% decrease in trap density . In the context of light-emitting diodes (LEDs), the maximum luminance, the maximum current efficiency, and EQE increased by 69%, 110%, and 111%, respectively .

Action Environment

The action of 3-Amino-2-bromo-6-methoxypyridine is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at ambient temperature . Additionally, the compound’s effectiveness in passivating nanocrystals may be influenced by the specific conditions under which the nanocrystals are formed and used .

Safety and Hazards

Direcciones Futuras

Propiedades

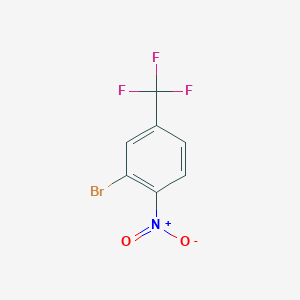

IUPAC Name |

2-bromo-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDRKSRZCMGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570043 | |

| Record name | 2-Bromo-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135795-46-9 | |

| Record name | 2-Bromo-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Amino-2-bromo-6-methoxypyridine interact with FA0.8Cs0.2PbBr3 nanocrystals and what are the downstream effects on their performance?

A1: 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) acts as a donor-acceptor ligand, interacting with the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs) through a post-processing passivation method []. The donor-acceptor nature of ABMeoPy significantly strengthens the coordination bond between the pyridine nitrogen and the lead (Pb2+) ions present on the NC surface. This enhanced passivation leads to several improvements in NC performance:

- Increased Photoluminescence Quantum Yield (PLQY): The PLQY reaches 95.99% after ABMeoPy treatment, indicating a significant reduction in non-radiative recombination pathways and improved light emission efficiency [].

- Enhanced Stability: ABMeoPy passivation significantly improves the solution stability of the NCs, extending their lifespan to 6 months []. This suggests a protective effect against degradation caused by environmental factors.

- Reduced Trap Density: ABMeoPy treatment leads to a 26% decrease in trap density within the NCs []. This reduction in surface defects further contributes to enhanced PLQY and overall device performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)